molecular formula C4H4ClNO B3355789 5-Chloro-3,4-dihydro-2H-pyrrol-2-one CAS No. 63586-92-5

5-Chloro-3,4-dihydro-2H-pyrrol-2-one

Cat. No. B3355789
CAS RN: 63586-92-5
M. Wt: 117.53 g/mol
InChI Key: ORUFMAHRMYTSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,4-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolones . Pyrrolones are compounds containing a pyrrolone moiety, which consists of a pyrrole ring bearing a ketone .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-Chloro-3,4-dihydro-2H-pyrrol-2-one, often involves the Paal-Knorr pyrrole synthesis, a reaction that allows the synthesis of substituted pyrroles . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3,4-dihydro-2H-pyrrol-2-one can be represented by the SMILES string [H]Cl.NC1=NCCC1 . The InChI key for this compound is JEBHLIYFPKISBI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrole derivatives, including 5-Chloro-3,4-dihydro-2H-pyrrol-2-one, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .

properties

IUPAC Name

5-chloro-3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-3-1-2-4(7)6-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUFMAHRMYTSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80492904
Record name 5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,4-dihydro-2H-pyrrol-2-one

CAS RN

63586-92-5
Record name 5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 3
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-Chloro-3,4-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.